2-乙基噻唑胺

描述

Synthesis Analysis

Ethyl-thiazol-2-yl-amine and its derivatives can be synthesized efficiently from N-arylthiazole-2-amines. The synthesis process involves the use of ethyl chloroacetate as an alkylating agent and NaH as a base in THF (tetrahydrofuran) to yield novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates (Babar et al., 2017).

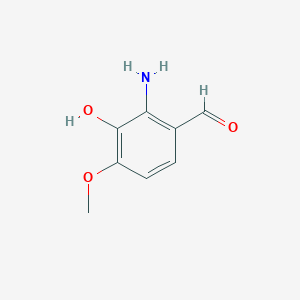

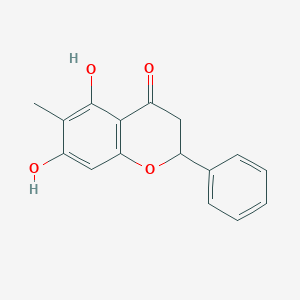

Molecular Structure Analysis

The molecular structure of ethyl-thiazol-2-yl-amine derivatives has been studied through various techniques including crystallography and quantum theory. One study on N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine revealed different orientations of the amino group in non-halogenated structures, indicating significant variations in molecular structure based on substitutions (El-Emam et al., 2020).

Chemical Reactions and Properties

Ethyl-thiazol-2-yl-amine reacts with various reagents under different conditions to form a range of compounds. The chemical reactions and properties are influenced by factors such as solvent, catalysts, and the nature of substituents used in the reactions. One study highlights the synthesis of thiazole compounds under varying reaction conditions, showcasing the diversity of reactions and products that can be generated (Berber, 2022).

科学研究应用

抗氧化活性

噻唑衍生物,包括2-乙基噻唑胺,已被发现具有抗氧化作用 . 这使得它们在各种应用中具有潜在的用途,从食品保存到治疗由氧化应激引起的疾病。

镇痛和抗炎活性

与噻唑环相关的化合物已被发现具有镇痛(止痛)和抗炎作用 . 这表明其在治疗涉及疼痛和炎症的疾病中具有潜在的应用。

抗菌和抗真菌活性

噻唑衍生物已显示出抗菌和抗真菌特性 . 这表明其在开发新的抗生素和抗真菌药物方面具有潜在的用途。

抗病毒活性

噻唑化合物已显示出作为抗病毒剂的潜力 . 例如,利托那韦是一种用于治疗 HIV/AIDS 的药物,它含有噻唑环 .

利尿活性

噻唑衍生物已被发现具有利尿作用 . 这可能导致其在治疗高血压和心力衰竭等疾病中的潜在应用,其中减少体内的液体可能是有益的。

抗惊厥和神经保护活性

与噻唑环相关的化合物已被发现具有抗惊厥和神经保护作用 . 这表明其在治疗癫痫等神经系统疾病中具有潜在的应用。

抗肿瘤或细胞毒活性

安全和危害

未来方向

作用机制

Target of Action

Ethyl-thiazol-2-YL-amine, a derivative of thiazole, has been found to interact with various biological targets. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . For instance, thiazole derivatives have shown inhibitory activity against enzymes like COX-1 .

Mode of Action

The mode of action of Ethyl-thiazol-2-YL-amine is largely dependent on its interaction with its targets. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . Furthermore, thiazole derivatives have shown inhibitory action against α-glucosidase and β-glucosidase enzymes .

Biochemical Pathways

The biochemical pathways affected by Ethyl-thiazol-2-YL-amine are diverse, given the broad spectrum of biological activities associated with thiazole derivatives. For instance, the inhibition of α-glucosidase and β-glucosidase enzymes can impact carbohydrate metabolism, potentially making these compounds useful in the management of diabetes .

Pharmacokinetics

Thiazole itself is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of Ethyl-thiazol-2-YL-amine.

Result of Action

The molecular and cellular effects of Ethyl-thiazol-2-YL-amine’s action can vary depending on the specific target and biological context. For example, when interacting with topoisomerase II, it can cause DNA double-strand cracks, leading to cell death . When inhibiting α-glucosidase and β-glucosidase enzymes, it can affect carbohydrate metabolism .

Action Environment

The action, efficacy, and stability of Ethyl-thiazol-2-YL-amine can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in different solvents can affect their bioavailability and thus their efficacy . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially influence the stability and action of Ethyl-thiazol-2-YL-amine.

生化分析

Biochemical Properties

Ethyl-thiazol-2-YL-amine, like other thiazoles, is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the thiazole ring highly reactive and a significant synthon for the production of a wide range of new chemical compounds . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Cellular Effects

Thiazole derivatives have been reported to exhibit a wide range of cellular effects. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Molecular Mechanism

The molecular mechanism of Ethyl-thiazol-2-YL-amine is not well-studied. Thiazole derivatives are known to interact with various biomolecules. For instance, they are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Temporal Effects in Laboratory Settings

Thiazole derivatives are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives are known for their wide range of pharmacological activities .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Thiazole derivatives are known to be directed to specific compartments or organelles .

属性

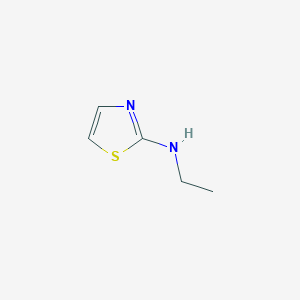

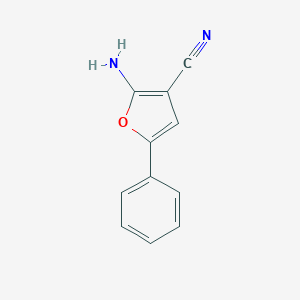

IUPAC Name |

N-ethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-6-5-7-3-4-8-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWSZVRMLJKYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547031 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13472-75-8 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)